molecular formula C13H19Cl2N3 B2845069 2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride CAS No. 1158326-68-1

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride

Cat. No. B2845069
CAS RN: 1158326-68-1
M. Wt: 288.22
InChI Key: OYXPINBAQOCLKI-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C13H17N3.2ClH . It has a molecular weight of 288.22 .


Molecular Structure Analysis

The InChI code for 2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is 1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Sharma et al. (2010) detailed the synthesis of benzimidazole derivatives, highlighting their potent antihypertensive activities. These compounds were synthesized through a series of reactions involving Schiff bases and cyclocondensation, demonstrating significant effects in antihypertensive activity screening. This research underscores the therapeutic potential of benzimidazole derivatives in managing hypertension, emphasizing the importance of structural modifications to enhance biological activity (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Antimicrobial and Genotoxic Properties

Benvenuti et al. (1997) explored the synthesis of 1H-benzoimidazol-2-ylamine derivatives, determining their crystal and molecular structures through X-ray diffraction analysis. These compounds exhibited notable antimicrobial and genotoxic activities, providing insights into their potential as therapeutic agents against microbial infections while also raising considerations for their genotoxic effects (S. Benvenuti, F. Severi, & A. Sacchetti, 1997).

Phosphorescent Materials

Huang et al. (2004) reported on the synthesis of highly phosphorescent bis-cyclometalated iridium complexes containing benzoimidazole-based ligands. These complexes were used in light-emitting devices, showcasing a range of emission colors from green to red. This study highlights the application of benzimidazole derivatives in developing advanced materials for optoelectronic devices, emphasizing their potential in improving device efficiency and color tuning (Wei-sheng Huang, Jiann T. Lin, & Chin-Hsing Chien, 2004).

Catalytic Mechanisms

Lee et al. (2012) developed a chiral 2-aminobenzimidazole organocatalyst, demonstrating its efficacy in catalyzing Michael addition reactions. Their work provided a systematic investigation into the catalyst's mechanism, showcasing how different substituents and reaction conditions affect catalytic performance and enantioselectivity. This research contributes to the field of organocatalysis, offering valuable insights into designing more efficient and selective catalytic systems (Myungmo Lee, Lei Zhang, & Yohan Park, 2012).

Antimicrobial Activity of Benzimidazole Derivatives

El-Meguid (2014) synthesized benzimidazole derivatives attached to various amino acids, sulfamoyl, and pyrrole moieties, evaluating their antimicrobial activities against a range of bacteria and fungi. The study revealed that some derivatives exhibited significant antimicrobial effects, highlighting the role of benzimidazole compounds in developing new antimicrobial agents (E. A. Abd El-Meguid, 2014).

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid exposure. For more detailed safety information, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-cyclohexyl-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h6-9H,1-5,14H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXPINBAQOCLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride

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